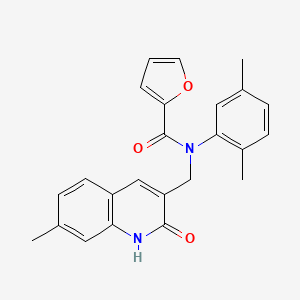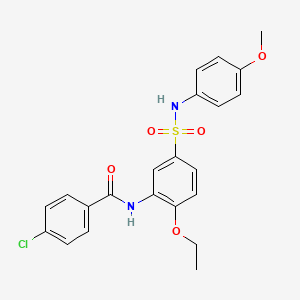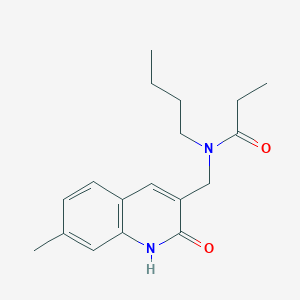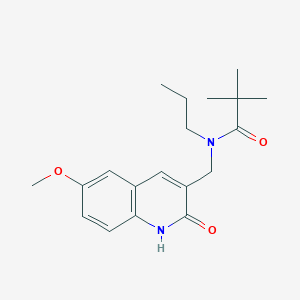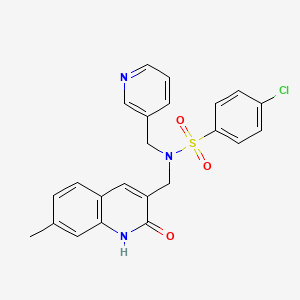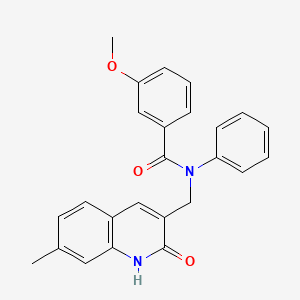
3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "MPO" and is a member of the oxadiazole family of compounds.
Mécanisme D'action
The exact mechanism of action of MPO is not yet fully understood. However, it is believed that the compound interacts with specific cellular targets, leading to changes in cellular function. MPO has been shown to have a high affinity for certain proteins, which may be responsible for its biological activity.
Biochemical and Physiological Effects:
MPO has been shown to have a range of biochemical and physiological effects. The compound has been shown to be cytotoxic to certain cancer cell lines, making it a potential candidate for use in cancer therapy. Additionally, MPO has been shown to possess anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using MPO in lab experiments is its excellent fluorescent properties. This makes it an ideal candidate for use in imaging applications. However, one of the limitations of using MPO is that it can be difficult to synthesize in large quantities, making it challenging to use in large-scale experiments.
Orientations Futures
There are several future directions for research on MPO. One potential area of research is in the development of new synthetic routes for the compound, which could lead to more efficient and cost-effective production. Additionally, further research is needed to fully understand the mechanism of action of MPO, which could lead to the development of new therapeutic applications. Finally, there is potential for the development of new derivatives of MPO with improved properties, which could lead to new applications in various fields.
Méthodes De Synthèse
The synthesis of MPO involves the reaction of 2-methoxy-6-(3-methoxyphenyl)pyridine-3-carboxylic acid hydrazide with p-tolyl isocyanate under specific reaction conditions. This reaction yields MPO as a white crystalline solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
MPO has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research has been in the development of fluorescent probes for biological imaging. MPO has been shown to possess excellent fluorescent properties, making it an ideal candidate for use in imaging applications.
Propriétés
IUPAC Name |
3-[2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-14-6-4-8-16(12-14)21-24-20(25-28-21)18-10-11-19(23-22(18)27-3)15-7-5-9-17(13-15)26-2/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNPZTPSYNGBMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(3-methoxyphenyl)-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




